3-Methoxy-4-(pyridin-4-yl)aniline
Overview
Description
3-Methoxy-4-(pyridin-4-yl)aniline, also known as 4-Methoxy-N-(pyridin-4-yl)aniline, is a chemical compound that has sparked the interest of researchers due to its potential implications in various fields of research and industry. It is a solid substance with a molecular weight of 200.24 .
Molecular Structure Analysis
The molecular formula of this compound is C12H12N2O. The compound is achiral, with no defined stereocenters or E/Z centers .Physical and Chemical Properties Analysis
This compound is a solid substance that should be stored at room temperature . The predicted melting point is 113.18°C, the boiling point is approximately 395.5°C at 760 mmHg, the density is approximately 1.2 g/cm^3, and the refractive index is n20D 1.62 .Scientific Research Applications
1. Kinase Inhibition Studies
3-Methoxy-4-(pyridin-4-yl)aniline, similar to compounds such as 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline, has been studied for its role in inhibiting c-Met kinase. Docking studies help understand the molecular features contributing to high inhibitory activity. The use of quantitative structure–activity relationship (QSAR) methods, like CoMSIA and MLR, aids in predicting the biological activities of such inhibitors (Caballero et al., 2011).
2. Development of Coordination Polymers
The compound is also involved in the synthesis and structural analysis of coordination polymers. For instance, reactions with HgX2 lead to the formation of various monomeric and polymeric structures. These structures are significant for their potential fluorescent properties (Basu Baul et al., 2014).
3. Antioxidant and Acetylcholinesterase Inhibitory Properties
Derivatives of γ-pyridinyl amines, related to this compound, demonstrate notable antioxidant activity and moderate acetylcholinesterase inhibitory properties. This is crucial for designing molecules with dual antioxidant and AChE inhibitory capacities (Méndez & Kouznetsov, 2015).
4. Applications in Synthesis and Metallation
The compound plays a role in the synthesis and metallation of anilides, aiding in the transformation of picolinic and isonicotinic acids into trisubstituted pyridines. This method is useful for the preparation of pyridones, which have various applications (Epsztajn et al., 1989).
5. Nonlinear Optical Applications
In the field of nonlinear optics, derivatives of this compound have been used to synthesize three-dimensional hyperbranched polymers with second-order nonlinear optical properties. This has potential applications in various photonic devices (Zhang et al., 1997).
6. Development of Cocrystals and Salts for NLO
Its derivatives are also used to synthesize binary adducts for nonlinear optical (NLO) applications. The formation of polar crystals and their stability till high temperatures make them suitable for a wide range of spectral applications (Draguta et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors . This suggests that 3-Methoxy-4-(pyridin-4-yl)aniline may also interact with various biological targets.
Mode of Action
Compounds with similar structures have been used in proteomics research , indicating that they may interact with proteins or other biological molecules to exert their effects.
Biochemical Pathways
Given its potential use in proteomics research , it may be involved in protein-related pathways.
Pharmacokinetics
Its physical properties such as a predicted melting point of 11318° C and a predicted boiling point of 3955° C at 760 mmHg may influence its pharmacokinetic profile.
Result of Action
Similar compounds have shown a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound may also have diverse biological effects.
Action Environment
It is generally recommended to store similar compounds at room temperature , suggesting that temperature may affect its stability.
Biochemical Analysis
Biochemical Properties
3-Methoxy-4-(pyridin-4-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to certain proteins, altering their conformation and, consequently, their function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines such as A549 and HCT116, this compound exhibits antiproliferative activity, indicating its potential as an anticancer agent . It affects cell signaling pathways by modulating the activity of key signaling molecules, leading to altered gene expression and metabolic changes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can bind to the active site of certain enzymes, inhibiting their activity and thereby affecting the biochemical pathways they regulate. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or exposure to light . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects, while at higher doses, it can induce significant biochemical and physiological changes . For example, high doses of this compound have been associated with toxic effects, including liver damage and alterations in blood chemistry . Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable response in the animal model .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then participate in further biochemical reactions, influencing metabolic flux and metabolite levels. The interaction of this compound with cofactors such as NADPH is also crucial for its metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can affect its accumulation and activity in different tissues, influencing its overall biochemical effects .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.
Properties
IUPAC Name |
3-methoxy-4-pyridin-4-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-15-12-8-10(13)2-3-11(12)9-4-6-14-7-5-9/h2-8H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEFDHHCJWTOCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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